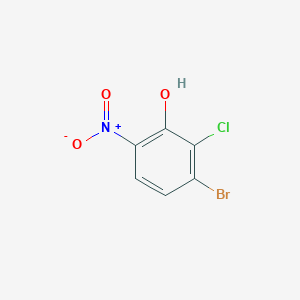

3-Bromo-2-chloro-6-nitrophenol

Description

Significance within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds where one or more hydrogen atoms on the phenol ring have been replaced by halogen atoms. These compounds are significant for several reasons, including their use as intermediates in the synthesis of more complex molecules such as dyes, pharmaceuticals, and agrochemicals. evitachem.com The presence of halogens (in this case, bromine and chlorine) on the aromatic ring of 3-Bromo-2-chloro-6-nitrophenol significantly influences its chemical reactivity and physical properties.

The specific positioning of the bromine and chlorine atoms, in conjunction with the nitro group, creates a unique electronic environment on the phenol ring. This arrangement can activate or deactivate the ring towards certain chemical reactions, such as nucleophilic aromatic substitution. evitachem.com For instance, the halogen atoms can be replaced by other functional groups, allowing for the synthesis of a variety of derivatives with different functionalities. evitachem.com This makes this compound a valuable building block in organic synthesis.

Positioning within the Broader Class of Nitrophenolic Compounds

Nitrophenolic compounds are characterized by the presence of one or more nitro groups (NO₂) on a phenol ring. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group. This class of compounds has been studied for various applications, including their use as pesticides and in the synthesis of other chemicals.

This compound is a polyhalogenated nitrophenol. The combination of halogen and nitro substituents imparts distinct characteristics to the molecule. For example, the presence of these groups can enhance its potential for interaction with biological molecules, such as enzymes, making it a compound of interest in biochemical and medicinal chemistry research. evitachem.com Some nitrophenols are known to have biological activity, and the specific combination of substituents in this compound could lead to unique biological effects.

Current Research Landscape and Knowledge Gaps Pertaining to Polyhalogenated Nitrophenols

The study of polyhalogenated aromatic compounds is an active area of research due to their diverse applications and environmental presence. science.gov Research into polyhalogenated nitrophenols, a subset of these compounds, often focuses on their synthesis, reactivity, and potential applications in materials science and as bioactive molecules.

However, there are still knowledge gaps in the understanding of compounds like this compound. While its role as a synthetic intermediate is recognized, detailed studies on its specific reaction mechanisms and the full scope of its synthetic utility are not extensively documented in publicly available literature. evitachem.com

Furthermore, while the general class of nitrophenols has been investigated for biological activity, specific and comprehensive studies on the biological effects of this compound are limited. Recent research on related dihalogenated nitrophenols has indicated potential for neurotoxicity, suggesting that further investigation into the biological impacts of polyhalogenated nitrophenols is warranted. researchgate.net The development of new analytical methods to detect and quantify such compounds in various matrices is also an ongoing area of interest for environmental and toxicological studies. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | evitachem.com |

| CAS Number | 2092613-24-4 | evitachem.comchemsrc.com |

| Molecular Formula | C₆H₃BrClNO₃ | evitachem.com |

| Molecular Weight | 252.45 g/mol | evitachem.com |

| InChI Key | JKMLEQQPTQUNBJ-UHFFFAOYSA-N | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMLEQQPTQUNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Chloro 6 Nitrophenol

Strategic Approaches to Aromatic Halogenation

The introduction of both a bromine and a chlorine atom onto the phenolic ring is a critical step in the synthesis of 3-Bromo-2-chloro-6-nitrophenol. The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group, which can lead to multiple halogenations and a mixture of isomers if not properly controlled. byjus.compressbooks.pub

Electrophilic Halogenation Protocols for Bromination and Chlorination

Electrophilic aromatic halogenation is a fundamental reaction for introducing halogen substituents to an aromatic ring. For phenols, this reaction is typically facile due to the electron-rich nature of the ring. byjus.com

Bromination: The bromination of phenols can be achieved using elemental bromine (Br₂) in various solvents. In polar solvents, the reaction is often rapid and can lead to polybromination. For instance, treatment of phenol with bromine water readily yields 2,4,6-tribromophenol (B41969) as a white precipitate. byjus.comyoutube.com To achieve monobromination, less polar solvents like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures are often employed. mlsu.ac.in

Chlorination: Similar to bromination, chlorination can be effected using elemental chlorine (Cl₂). However, due to the high reactivity of chlorine, this can be difficult to control. Alternative chlorinating agents are often preferred for better selectivity.

Regioselective Control in Halogenation Reactions on Phenolic Substrates

Achieving the desired 3-bromo-2-chloro substitution pattern on a phenol ring is a significant synthetic challenge due to the directing effects of the substituents. The hydroxyl group directs incoming electrophiles to the ortho and para positions. quora.com Therefore, the order of introduction of the halogen and nitro groups is crucial.

Starting with phenol, direct halogenation would lead to substitution at the ortho and para positions. To achieve the 2,3,6-substitution pattern, the directing effects of the substituents must be carefully manipulated. For example, if we consider a pre-existing substituent, its directing effect will influence the position of the incoming halogen. A deactivating group, for instance, might be used to direct substitution to a meta position, although this is less common for halogenation.

A more plausible strategy involves starting with a phenol that already contains one or more of the desired substituents, which then direct the subsequent halogenation steps. For instance, starting with 2-chlorophenol (B165306) or 3-bromophenol (B21344) and then performing further halogenation would be guided by the combined directing effects of the hydroxyl and the existing halogen. Halogens are deactivating but ortho-, para-directing. libretexts.org

Alternative Halogenation Reagents and Conditions

To improve selectivity and avoid the use of hazardous elemental halogens, a variety of alternative halogenating reagents have been developed.

| Reagent | Halogen | Application |

| N-Bromosuccinimide (NBS) | Bromine | A milder and more selective brominating agent than Br₂. chemrxiv.org |

| N-Chlorosuccinimide (NCS) | Chlorine | A common and effective reagent for chlorination. |

| Sulfuryl chloride (SO₂Cl₂) | Chlorine | Can be used for the chlorination of phenols. |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Chlorine | An ammonium (B1175870) salt-catalyzed process using DCDMH has been shown to be effective for ortho-selective chlorination of phenols. scientificupdate.com |

The choice of solvent can also significantly impact the outcome of halogenation. Polar solvents tend to enhance the rate of reaction, while non-polar solvents can help to control it. mlsu.ac.inwikipedia.org

Strategic Approaches to Aromatic Nitration

Electrophilic Nitration Methods for Substituted Phenols

The nitration of phenols is typically achieved using a mixture of nitric acid (HNO₃) and a dehydrating agent, most commonly sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. unacademy.com

For highly activated rings like phenols, dilute nitric acid at low temperatures can be sufficient to achieve nitration, yielding a mixture of ortho- and para-nitrophenols. byjus.comgoogle.com However, with multiple substituents already on the ring, the conditions may need to be adjusted to overcome any deactivating effects.

Positional Selectivity in Nitration Directed by Existing Substituents

The regioselectivity of nitration is governed by the directing effects of the substituents already present on the aromatic ring.

Hydroxyl Group (-OH): Strongly activating and ortho-, para-directing. quora.comlibretexts.org

Halogens (-Br, -Cl): Deactivating but ortho-, para-directing. libretexts.org

In a molecule that already contains a hydroxyl group, a bromine atom, and a chlorine atom, the position of nitration will be determined by the cumulative directing influence of these groups. The strongly activating hydroxyl group will be the dominant directing group. If the ortho- and para-positions relative to the hydroxyl group are already substituted, the incoming nitro group will be forced to occupy one of the remaining available positions.

Considering the target molecule, this compound, the nitro group is in an ortho position relative to the hydroxyl group. This suggests that the nitration step is likely performed on a 3-bromo-2-chlorophenol (B1276391) precursor. In this precursor, the 6-position is ortho to the hydroxyl group and is sterically accessible, making it a favorable site for nitration. The existing bromo and chloro substituents at the 2- and 3-positions would also influence the electron density of the ring and, consequently, the ease and position of nitration.

The following table summarizes the directing effects of the relevant substituents:

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Strongly Activating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound is primarily approached through linear synthesis pathways, where a starting phenol or a substituted phenol precursor is sequentially functionalized. The key to a successful synthesis lies in navigating the regioselectivity of each step, which is dictated by the electronic and steric properties of the substituents. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. chemistrysteps.combyjus.com In contrast, the nitro group is a strongly deactivating meta-director. libretexts.orglibretexts.org These competing influences must be strategically exploited to achieve the desired substitution pattern.

Multi-step Synthesis via Sequential Halogenation and Nitration

A logical linear approach begins with a simple phenol and introduces the substituents in a stepwise manner. The order of these introductions is paramount to ensure the correct final arrangement of the bromo, chloro, and nitro groups.

A plausible synthetic route could start with the chlorination of phenol to form 2-chlorophenol. The hydroxyl group directs the incoming electrophile to the ortho and para positions, and reaction conditions can be optimized to favor ortho-chlorination. The next step would be the bromination of 2-chlorophenol. The hydroxyl group is the more powerful activating group and will direct the incoming bromine. The chlorine atom also directs ortho- and para-. Therefore, bromination would be expected to occur at the positions ortho and para to the hydroxyl group. The final step would be nitration. In 2-chloro-3-bromophenol, the powerful activating hydroxyl group would direct the nitro group to the remaining ortho position (the 6-position).

Plausible Synthetic Sequence:

Chlorination of Phenol: Treatment of phenol with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) can yield 2-chlorophenol as a major product along with 4-chlorophenol.

Bromination of 2-Chlorophenol: The resulting 2-chlorophenol can then be brominated. The directing effects of both the hydroxyl and chloro groups must be considered. The strong ortho-, para-directing hydroxyl group will favor substitution at the 4- and 6-positions. To achieve substitution at the 3-position, a more complex, multi-step approach might be necessary, potentially involving blocking groups, which falls outside a simple sequential halogenation. However, if we consider the direct halogenation, the major products would likely be brominated at other positions.

Nitration: The final step is nitration. The introduction of a nitro group is typically achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The position of nitration is directed by the existing substituents.

Given the directing effects, a more viable pathway might start with a precursor where the substitution pattern is more easily controlled.

Synthesis from Related Brominated or Chlorinated Phenol Precursors

Synthesizing this compound from readily available halogenated phenols is a common strategy. The choice of precursor is critical to steer subsequent substitutions to the desired positions.

Starting from 2-Chlorophenol:

Nitration: Nitration of 2-chlorophenol with dilute nitric acid would yield a mixture of 2-chloro-4-nitrophenol (B164951) and 2-chloro-6-nitrophenol (B183082). byjus.com

Separation: The 2-chloro-6-nitrophenol isomer would need to be separated from the mixture.

Bromination: The final step would be the bromination of 2-chloro-6-nitrophenol. The hydroxyl group is a strong ortho-, para-director, and the nitro group is a meta-director. The 3-position is meta to the nitro group and ortho to the hydroxyl group, making it a plausible, though potentially low-yielding, position for bromination.

Starting from 3-Bromophenol:

Chlorination: The hydroxyl group of 3-bromophenol will direct chlorination to the 2-, 4-, and 6-positions. Chlorination at the 2-position would yield 3-bromo-2-chlorophenol.

Nitration: Nitration of 3-bromo-2-chlorophenol would follow. The hydroxyl group's strong activating and directing effect would place the nitro group at the 6-position, ortho to the hydroxyl group, leading to the final product. This appears to be a more regiochemically controlled pathway.

Synthesis from Nitrophenol Precursors

Beginning with a nitrophenol precursor introduces the challenge of performing electrophilic substitution on a deactivated ring. The nitro group strongly withdraws electron density, making the aromatic ring less reactive towards electrophiles like halogens. libretexts.org

Starting from 2-Nitrophenol:

Chlorination: The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. Chlorination would likely be directed by the hydroxyl group to the 4- and 6-positions. Achieving chlorination at the 2-position relative to the nitro group (the 3-position of the final product) would be difficult.

Bromination: A subsequent bromination would face similar regioselectivity challenges. The existing substituents would not favorably direct an incoming bromine to the desired 3-position.

Due to the deactivating nature of the nitro group, pathways starting with nitrophenol precursors are generally less favored for the synthesis of poly-substituted phenols where halogenation is required at specific positions not favored by the nitro group's directing effect.

Optimization of Synthetic Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. This includes the use of catalysts, as well as precise control over solvents and temperature.

Catalytic Enhancements in this compound Synthesis

Catalysts can play a significant role in improving the efficiency and selectivity of both halogenation and nitration reactions.

Halogenation: While phenols are activated enough to undergo bromination without a catalyst, Lewis acids like FeBr₃ or AlCl₃ are often used to polarize the halogen molecule, increasing its electrophilicity and promoting the reaction. byjus.comquora.com For monobromination, controlling the stoichiometry and reaction at low temperatures is crucial. chemistrysteps.com

Nitration: The classic nitrating mixture of concentrated nitric and sulfuric acids can lead to oxidation and the formation of undesired byproducts. dergipark.org.tr Alternative, milder nitrating systems have been developed. These include using metal nitrates, often supported on silica (B1680970) gel, or employing phase-transfer catalysts. ijcce.ac.irresearchgate.net For instance, the use of Cu(NO₃)₂ · 3H₂O has been investigated for the nitration of phenols. ijcce.ac.ir Solid acid catalysts are also used to avoid the corrosive and polluting nature of sulfuric acid. researchgate.net Catalytic hydrogenation can be used to reduce nitrophenols to aminophenols, with catalysts like platinum on carbon (Pt/C) showing high activity. acs.orgzendy.io

| Reaction Step | Potential Catalyst | Purpose |

| Chlorination | AlCl₃ | Increases electrophilicity of Cl₂ |

| Bromination | FeBr₃ | Increases electrophilicity of Br₂ |

| Nitration | Solid Acid (e.g., Zeolite) | Replaces corrosive H₂SO₄, improves selectivity |

| Nitration | Metal Nitrates (e.g., Cu(NO₃)₂) | Milder nitrating agent, can improve regioselectivity |

Solvent Effects and Temperature Control in Reaction Yield and Selectivity

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the outcome of the synthesis.

Solvent Effects:

In the halogenation of phenols , solvents with low polarity, such as chloroform (CHCl₃) or carbon disulfide (CS₂), at low temperatures tend to favor monohalogenation. byjus.comyoutube.com In contrast, polar solvents like water (in the case of bromine water) lead to polybromination, yielding products like 2,4,6-tribromophenol due to the high activation of the phenol ring. byjus.com

For nitration , the solvent can affect the ratio of ortho to para isomers. ijcce.ac.ir For example, nitration of phenol with copper nitrate (B79036) in acetone (B3395972) gives a lower ortho/para ratio compared to the reaction in ethanol. ijcce.ac.ir Acetonitrile has been found to be an effective solvent for achieving good yields of o-nitrophenols in some systems. dergipark.org.tr

Temperature Control:

Electrophilic aromatic substitutions are typically exothermic. Low temperatures (< 5 °C) are often employed, especially during halogenation, to control the reaction rate and prevent multiple substitutions and the formation of byproducts. chemistrysteps.com

For nitration of phenols, low temperatures (e.g., 298 K or 25 °C) are used with dilute nitric acid to obtain mononitrated products and minimize oxidative side reactions. byjus.com

| Reaction | Solvent Polarity | Temperature | Typical Outcome |

| Bromination | Low (e.g., CHCl₃, CS₂) | Low (< 5°C) | Favors monobromination |

| Bromination | High (e.g., H₂O) | Room Temperature | Favors polybromination (e.g., tribromination) |

| Nitration | Varies (e.g., Acetone, Ethanol) | Low (e.g., 25°C) | Affects ortho/para ratio; minimizes side reactions |

Reaction Mechanisms and Chemical Reactivity of 3 Bromo 2 Chloro 6 Nitrophenol

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are heavily influenced by the electronic properties of the substituents already present on the ring.

The reactivity of the 3-Bromo-2-chloro-6-nitrophenol ring towards electrophiles is a balance of the activating and deactivating effects of its substituents. Substituents that donate electron density to the ring increase its nucleophilicity, making it more reactive towards electrophiles; these are known as activating groups. Conversely, substituents that withdraw electron density make the ring less nucleophilic and are termed deactivating groups.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group. The lone pairs on the oxygen atom can be donated into the aromatic ring through resonance, significantly increasing the electron density, particularly at the ortho and para positions.

Nitro Group (-NO2): The nitro group is a strong deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophilic attack.

In this compound, the powerful activating effect of the hydroxyl group is counteracted by the strong deactivating nitro group and the weakly deactivating bromo and chloro groups. The net result is a significantly deactivated ring system, making electrophilic aromatic substitution reactions much less favorable than for phenol (B47542) itself.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-withdrawing | Strongly electron-donating | Strongly Activating |

| -Br (Bromo) | Electron-withdrawing | Weakly electron-donating | Weakly Deactivating |

| -Cl (Chloro) | Electron-withdrawing | Weakly electron-donating | Weakly Deactivating |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Strongly electron-withdrawing | Strongly Deactivating |

Substituents not only affect the rate of reaction but also determine the position (regiochemistry) of the incoming electrophile.

Ortho-, Para-Directors: Activating groups and halogens direct incoming electrophiles to the positions ortho and para relative to themselves. The hydroxyl, bromo, and chloro groups are all ortho-, para-directors.

Meta-Directors: Deactivating groups (with the exception of halogens) direct incoming electrophiles to the meta position. The nitro group is a meta-director.

In this compound, the available positions for substitution are C4 and C5. The directing effects of the existing substituents on these positions are as follows:

-OH group (at C1): Directs ortho (to C2, occupied; and C6, occupied) and para (to C4). It strongly favors substitution at C4.

-Cl group (at C2): Directs ortho (to C1, occupied; and C3, occupied) and para (to C5). It favors substitution at C5.

-Br group (at C3): Directs ortho (to C2, occupied; and C4) and para (to C6, occupied). It favors substitution at C4.

-NO2 group (at C6): Directs meta (to C2, occupied; and C4). It favors substitution at C4.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can dramatically increase the reactivity of the aryl halide, allowing nucleophilic aromatic substitution (SNAr) to occur. This reaction proceeds via a two-step addition-elimination mechanism.

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as a nitro group, is crucial because it delocalizes and stabilizes the negative charge of this intermediate.

In this compound, the nitro group is positioned ortho to the chlorine atom and para to the bromine atom. This positioning is ideal for activating the ring towards SNAr. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at either C2 (displacing chloride) or C3 (displacing bromide) can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization lowers the activation energy for the formation of the intermediate, thereby facilitating the reaction.

The SNAr reaction on this compound presents two potential leaving groups: the chloride at C2 and the bromide at C3. The site of nucleophilic attack is determined by a combination of factors, including the stability of the intermediate and the nature of the carbon-halogen bond.

Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is paramount. The nitro group at C6 can stabilize a negative charge at C2 (ortho) and C4 (para). Nucleophilic attack at C2 (displacing chloride) would place the initial negative charge on C2, which is adjacent to the electron-withdrawing nitro group, allowing for strong resonance stabilization. Attack at C3 (displacing bromide) would place the charge at C3, which is meta to the nitro group, offering less direct resonance stabilization. Therefore, nucleophilic attack is more likely to occur at the C2 position, leading to the displacement of the chloride ion.

Oxidative and Reductive Transformation Pathways

The functional groups on this compound allow for specific oxidative and reductive transformations.

Reduction of the Nitro Group to Amino Derivatives

The nitro group of this compound is susceptible to reduction, a common transformation for nitroaromatic compounds, leading to the formation of the corresponding amino derivative, 3-bromo-2-chloro-6-aminophenol. This conversion is a pivotal step in the synthesis of various pharmaceutical and dye intermediates. The reduction can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction using hydride reagents.

Chemical Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) can also be employed for the reduction of the nitro group. evitachem.com The mechanism of NaBH₄ reduction of nitroarenes is believed to proceed via a hydride transfer from the borohydride to the nitro group. youtube.com This process often requires the presence of a catalyst or specific reaction conditions to achieve high yields and selectivity, as NaBH₄ is generally a mild reducing agent for nitro groups. acs.orgnih.gov

The table below summarizes common reduction methods for nitroarenes, which are applicable to this compound.

| Reduction Method | Reagent/Catalyst | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Room Temperature, Low Pressure | 3-Bromo-2-chloro-6-aminophenol |

| Chemical Reduction | NaBH₄ | Varies, may require catalyst | 3-Bromo-2-chloro-6-aminophenol |

Oxidation Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo oxidation to form quinone-like structures. This reactivity is a characteristic feature of phenols and is influenced by the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards oxidation.

The oxidation can be carried out using various oxidizing agents. While specific studies on this compound are limited, the oxidation of substituted phenols is a well-established reaction. The reaction likely proceeds through the formation of a phenoxyl radical intermediate, which is then further oxidized to a quinone. The presence of electron-withdrawing groups like the nitro, bromo, and chloro substituents on the ring would be expected to make the phenol more resistant to oxidation compared to unsubstituted phenol.

Radical Reaction Pathways

The phenolic structure of this compound makes it susceptible to radical-mediated reactions. These pathways are crucial in understanding its environmental fate and potential biological activity.

Formation of Phenoxyl Radicals

The primary step in many radical-induced reactions of phenols is the formation of a phenoxyl radical. This occurs through the abstraction of the hydrogen atom from the phenolic hydroxyl group by another radical species. This process, known as hydrogen atom transfer (HAT), is a key mechanism in the antioxidant activity of many phenolic compounds.

The stability of the resulting phenoxyl radical is a critical factor in determining the subsequent reaction pathways. The presence of the bromo, chloro, and nitro substituents on the aromatic ring of this compound will influence the spin density distribution and stability of the corresponding phenoxyl radical. Characterization of such transient radical species can often be achieved using techniques like electron paramagnetic resonance (EPR) spectroscopy.

Interactions with Reactive Radical Species

Hydroxyl Radical (•OH): The hydroxyl radical is a highly reactive oxygen species that can readily react with aromatic compounds. The reaction of •OH with phenols can proceed via two main pathways: hydrogen abstraction from the hydroxyl group to form a phenoxyl radical, or addition to the aromatic ring to form a hydroxycyclohexadienyl radical. Rate constants for the reaction of hydroxyl radicals with various organic compounds have been extensively studied. nist.govscispace.comresearchgate.net For substituted phenols, these rate constants are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹, indicating a very fast, diffusion-controlled reaction. nist.gov The subsequent fate of the resulting radicals will determine the final products, which can include hydroxylated and ring-opened species.

Superoxide (B77818) Radical (O₂•⁻): The superoxide radical is another important reactive oxygen species. Its reactivity with phenols is generally lower than that of the hydroxyl radical. The reaction of superoxide with phenols can lead to the formation of phenoxyl radicals and other oxidation products. researchgate.net The presence of the electron-withdrawing nitro group and halogen atoms on the aromatic ring of this compound is expected to influence its reactivity towards superoxide. Studies on the interaction of superoxide with halogenated compounds have been reported, suggesting that complex reaction mechanisms may be involved. acs.org

The following table provides a summary of the potential interactions of this compound with reactive radical species.

| Reactive Radical Species | Primary Reaction Pathway | Potential Products |

| Hydroxyl Radical (•OH) | Hydrogen Abstraction / Ring Addition | Phenoxyl radical, Hydroxylated derivatives, Ring-opened products |

| Superoxide Radical (O₂•⁻) | Hydrogen Abstraction / Electron Transfer | Phenoxyl radical, Oxidized products |

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Chloro 6 Nitrophenol

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of 3-Bromo-2-chloro-6-nitrophenol are expected to exhibit characteristic bands corresponding to its various functional groups: the hydroxyl (-OH), nitro (-NO₂), chloro (-Cl), and bromo (-Br) substituents, as well as the carbon-carbon bonds of the aromatic ring.

Hydroxyl (-OH) Group: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration. The broadness of this peak is due to intermolecular hydrogen bonding. The in-plane O-H bending vibration is expected to appear in the region of 1330-1440 cm⁻¹, while the out-of-plane bend is typically found between 870 and 950 cm⁻¹.

Nitro (-NO₂) Group: The nitro group gives rise to two distinct and strong stretching vibrations in the IR spectrum. The asymmetric stretching vibration (νas(NO₂)) is anticipated in the 1500-1570 cm⁻¹ region, and the symmetric stretching vibration (νs(NO₂)) is expected between 1300 and 1370 cm⁻¹. Additionally, a scissoring vibration (δ(NO₂)) should be observable in the 830-890 cm⁻¹ range. In Raman spectroscopy, the symmetric stretching of the nitro group often produces a strong peak spectroscopyonline.com.

Carbon-Halogen (C-X) Bonds: The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region of the IR spectrum. The C-Br stretching vibration appears at a lower frequency, generally in the 500-650 cm⁻¹ range, due to the larger mass of the bromine atom.

Aromatic C-H and C=C Bonds: Aromatic C-H stretching vibrations are expected to produce weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 650-900 cm⁻¹ range, with their exact position being indicative of the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted Fundamental Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |

| O-H Bend (in-plane) | 1330-1440 | Medium | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1570 (strong) | Medium |

| Symmetric Stretch | 1300-1370 (strong) | Strong | |

| Scissoring | 830-890 | Medium | |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| C=C Stretch | 1400-1600 | Strong | |

| Carbon-Halogen | C-Cl Stretch | 600-800 | Medium |

| C-Br Stretch | 500-650 | Medium |

The aromatic ring itself possesses characteristic vibrational modes. The "ring breathing" mode, a symmetric radial expansion and contraction of the ring, typically appears as a sharp, and often strong, band in the Raman spectrum around 1000 cm⁻¹. The exact frequency can be influenced by the nature and position of the substituents.

Out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic of the substitution pattern. For a 1,2,3,4-tetrasubstituted benzene ring, as is the case for this compound, specific patterns of absorption are expected in the lower frequency region of the IR spectrum, which can help confirm the arrangement of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the hydroxyl proton.

Aromatic Protons: The benzene ring has two remaining protons. Due to the presence of both electron-withdrawing (nitro, chloro, bromo) and electron-donating (hydroxyl) groups, these protons will experience different electronic environments, leading to distinct chemical shifts. The nitro group is strongly deshielding, while the hydroxyl group is shielding. The halogens also have a deshielding effect. The aromatic protons are expected to appear in the downfield region, likely between 7.0 and 8.5 ppm. They will appear as doublets due to coupling with each other.

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet anywhere from 4 to 10 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.5 - 8.0 | Doublet | 8-9 |

| H-5 | 7.0 - 7.5 | Doublet | 8-9 |

| -OH | 4.0 - 10.0 | Broad Singlet | N/A |

The ¹³C NMR spectrum will provide information about the six carbon atoms of the benzene ring. Each carbon will have a unique chemical shift due to the different substituents attached or nearby.

C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be shielded relative to an unsubstituted benzene but will be influenced by the adjacent chloro and nitro groups. Its chemical shift is predicted to be in the range of 150-160 ppm.

C-2 (C-Cl): The carbon bearing the chlorine atom will be deshielded and is expected to have a chemical shift in the 125-135 ppm range.

C-3 (C-Br): The carbon attached to the bromine atom will have a chemical shift influenced by the bromine's electronegativity and is predicted to be in the 110-120 ppm range.

C-4 and C-5: These carbons are attached to hydrogen atoms and their chemical shifts will be influenced by the neighboring substituents. They are expected in the 120-135 ppm region.

C-6 (C-NO₂): The carbon atom bonded to the strongly electron-withdrawing nitro group will be significantly deshielded, with an expected chemical shift in the 145-155 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 160 |

| C-2 | 125 - 135 |

| C-3 | 110 - 120 |

| C-4 | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 145 - 155 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-5), confirming their scalar coupling relationship. This helps in identifying which protons are adjacent to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the ¹H signals for H-4 and H-5 to their corresponding ¹³C signals for C-4 and C-5.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the chromophoric nitrophenol moiety, with the halogen substituents exerting secondary electronic effects.

The electronic spectrum of nitrophenols is characterized by distinct absorption bands in the UV and visible regions, arising from π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the nitro group to the corresponding antibonding orbitals. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the oxygen atom of the hydroxyl or nitro group to an antibonding π* orbital.

In the case of this compound, the presence of the electron-withdrawing nitro group in conjugation with the benzene ring and the auxochromic hydroxyl group significantly influences the energy of these transitions. The nitro group extends the conjugated π-system, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to phenol (B47542) itself. For instance, phenol exhibits a λmax around 275 nm, whereas 3-nitrophenol shows an additional absorption band at approximately 340 nm that extends into the visible region, imparting a pale yellow color. docbrown.info

The electronic transitions in this compound are expected to be analogous to other nitrophenols, with absorption peaks appearing in the blue-to-UV region. nih.gov The bromine and chlorine substituents, being electron-withdrawing groups, are also expected to modulate the electronic properties and thus the precise wavelengths of maximum absorbance (λmax).

Table 1: Expected Electronic Transitions for this compound

| Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | π (aromatic ring, NO₂) → π (aromatic ring, NO₂) | 250-350 nm |

| n → π | n (OH, NO₂) → π (aromatic ring, NO₂) | 350-450 nm |

Note: The exact λmax values require experimental determination but can be estimated based on data from analogous compounds.

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of this compound by altering the energy levels of the ground and excited states. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state.

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition, shifting the absorption to shorter wavelengths.

Table 2: Predicted Solvent Effects on the Absorption Maxima of this compound

| Transition | Solvent Polarity | Expected Shift | Rationale |

| π → π | Increasing | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |

| n → π | Increasing | Hypsochromic (Blue Shift) | Stabilization of the ground state via solvent interactions with non-bonding electrons. |

These are general trends, and the magnitude of the shifts would depend on the specific solvent and the intricate electronic structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is an indispensable technique for the precise determination of the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

The molecular formula of this compound is C₆H₃BrClNO₃. The high-resolution mass spectrum would exhibit a distinct isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). chemguide.co.uk This would result in a cluster of peaks for the molecular ion, with the most abundant peaks corresponding to [C₆H₃⁷⁹Br³⁵ClNO₃]⁺ and [C₆H₃⁸¹Br³⁵ClNO₃]⁺, accompanied by less intense peaks for the other isotopic combinations.

Upon electron impact ionization, the molecular ion of this compound is expected to undergo fragmentation through various pathways, primarily involving the loss of the nitro group and halogen atoms. A plausible fragmentation pattern would include:

Loss of NO₂: A significant fragment would likely correspond to the loss of a nitro group (NO₂, 46 Da), a common fragmentation for aromatic nitro compounds. miamioh.edu

Loss of Halogens: Fragmentation involving the cleavage of the C-Br and C-Cl bonds would also be observed.

Sequential Losses: A series of fragment ions resulting from the sequential loss of these functional groups is anticipated.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Key Feature |

| [M]⁺ | [C₆H₃BrClNO₃]⁺ | Molecular ion with characteristic Br/Cl isotopic pattern. |

| [M-NO₂]⁺ | [C₆H₃BrClO]⁺ | Loss of the nitro group. |

| [M-Br]⁺ | [C₆H₃ClNO₃]⁺ | Loss of a bromine radical. |

| [M-Cl]⁺ | [C₆H₃BrNO₃]⁺ | Loss of a chlorine radical. |

| [C₅H₃O]⁺ | Further fragmentation of the aromatic ring. |

The relative abundances of these fragments would provide further structural information.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces, including:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and can form strong hydrogen bonds with the oxygen atoms of the nitro group or the halogen atoms of neighboring molecules.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like the oxygen of the nitro group.

The interplay of these interactions will determine the specific packing motif and the supramolecular architecture of the compound in the solid state. For example, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene reveals a complex network of interactions that dictate its crystalline form. growingscience.com

Table 4: Expected Crystallographic Parameters and Intermolecular Interactions for this compound

| Parameter | Expected Features |

| Crystal System | Likely to be one of the common systems for organic molecules (e.g., monoclinic, orthorhombic). |

| Space Group | Will define the symmetry of the unit cell. |

| Intermolecular Interactions | Hydrogen bonding (O-H···O, O-H···Br/Cl), Halogen bonding (C-Br···O, C-Cl···O), π-π stacking. |

Experimental determination of the crystal structure is necessary to confirm these predictions.

Computational Chemistry and Theoretical Studies of 3 Bromo 2 Chloro 6 Nitrophenol

Quantum Chemical Calculations and Methodology

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For a substituted phenol (B47542) like 3-Bromo-2-chloro-6-nitrophenol, these methods can elucidate the effects of the bromo, chloro, and nitro functional groups on the aromatic ring and the hydroxyl group.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like this compound. DFT methods are based on the principle that the energy of the system is a functional of the electron density.

Commonly employed DFT functionals for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE (Perdew-Burke-Ernzerhof). For molecules containing halogens and nitro groups, the choice of functional is critical for obtaining accurate results. For instance, in studies of similar halogenated phenols, the B3LYP functional combined with a suitable basis set has been shown to provide reliable geometric and vibrational data. researchgate.net The inclusion of dispersion corrections (e.g., DFT-D3) is also important to accurately model non-covalent interactions that may influence conformational preferences.

The choice of basis set is a crucial aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. For molecules containing heavy atoms like bromine, it is important to select a basis set that can adequately describe the electron distribution. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly used for organic molecules. reddit.com For higher accuracy, especially when dealing with halogens, Dunning's correlation-consistent basis sets, like aug-cc-pVDZ or aug-cc-pVTZ, are often preferred. researchgate.net

The selection of a basis set involves a trade-off between accuracy and computational cost. Larger basis sets provide more flexibility for describing the electronic wavefunction, leading to more accurate results but also requiring significantly more computational resources. For a molecule of the size of this compound, a double-zeta basis set like 6-31G(d,p) might be sufficient for initial geometry optimizations, while a triple-zeta basis set would be more appropriate for final energy calculations and property predictions. The DGDZVP basis set has been noted for its good performance in studying halogen bonding in large systems while being computationally efficient. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of this compound is essential for predicting its reactivity and interactions. Computational methods allow for the determination of the most stable conformations and the energy barriers between them.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, the orientation of the hydroxyl and nitro groups relative to the benzene (B151609) ring and the other substituents is of particular interest.

| Parameter | Typical Value |

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-O (phenol) | 1.36 - 1.38 Å |

| O-H (phenol) | 0.96 - 0.98 Å |

| C-Br | 1.88 - 1.92 Å |

| C-Cl | 1.72 - 1.76 Å |

| C-N (nitro) | 1.47 - 1.50 Å |

| N-O (nitro) | 1.21 - 1.24 Å |

| ∠ C-C-C (aromatic) | 118 - 122 ° |

| ∠ C-O-H | 108 - 110 ° |

| ∠ C-C-Br | 118 - 122 ° |

| ∠ C-C-Cl | 118 - 122 ° |

| ∠ C-C-N | 117 - 121 ° |

| ∠ O-N-O | 123 - 127 ° |

Note: These are generalized values and the actual parameters for this compound would be influenced by the specific electronic and steric interactions between the substituents.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary rotational degrees of freedom are the rotation of the hydroxyl (-OH) and nitro (-NO2) groups.

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more geometric parameters, such as a dihedral angle. readthedocs.ioq-chem.com By systematically rotating the C-O bond of the hydroxyl group and the C-N bond of the nitro group and calculating the energy at each step, one can determine the rotational barriers. These barriers provide insight into the flexibility of the molecule and the relative stability of different conformers.

For the nitro group, the rotation around the C-N bond can be influenced by steric hindrance from the adjacent chloro and bromo substituents. A PES scan would likely reveal two local minima corresponding to different orientations of the nitro group, with a significant energy barrier to rotation. researchgate.net Similarly, the orientation of the hydroxyl proton can be influenced by intramolecular hydrogen bonding with the adjacent nitro or chloro groups.

The table below illustrates hypothetical rotational barriers for the hydroxyl and nitro groups in this compound, based on typical values for substituted phenols and nitrobenzenes.

| Rotational Barrier | Estimated Energy (kJ/mol) |

| C-O (Hydroxyl) | 5 - 15 |

| C-N (Nitro) | 20 - 40 |

Note: These are estimated values. The actual rotational barriers would need to be determined through specific calculations for this compound.

Electronic Structure and Reactivity Descriptors

Theoretical investigations into the electronic structure of this compound provide a quantitative framework for understanding its reactivity. By employing computational methods, various molecular descriptors can be calculated to predict its chemical behavior and stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A larger gap implies higher stability and lower chemical reactivity, as more energy is required for electronic excitation. mdpi.com

For this compound, computational studies, typically using Density Functional Theory (DFT), would precisely calculate these energies. The HOMO is expected to be localized primarily on the phenol ring and the oxygen of the hydroxyl group, while the LUMO would likely be distributed over the nitro group, which is a strong electron-withdrawing moiety. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies The following values are representative and would be determined by specific quantum chemical calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface, color-coded for interpretation:

Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.

Blue: Signifies areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green/Yellow: Represent zones of neutral or intermediate potential.

In the case of this compound, an MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, highlighting their electrophilic character. Conversely, a positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction. semanticscholar.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure by translating molecular orbitals into localized bonds and lone pairs. This method is particularly effective for analyzing charge delocalization and hyperconjugative interactions between donor (occupied) and acceptor (unoccupied) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Global and Local Chemical Reactivity Indices (e.g., chemical hardness, softness, electrophilicity)

Chemical Hardness (η): Measures the resistance of a molecule to change in its electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. Higher values correspond to greater stability.

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability and reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons, calculated as χ = –(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule, given by ω = χ² / (2η).

These parameters would provide a comprehensive reactivity profile for this compound.

Table 2: Illustrative Global Reactivity Descriptors The following values are representative and would be derived from calculated HOMO and LUMO energies.

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Value |

| Chemical Softness (S) | 1 / η | Value |

| Electronegativity (χ) | –(EHOMO + ELUMO) / 2 | Value |

Computational Spectroscopic Property Prediction

Computational chemistry allows for the accurate simulation of spectroscopic properties, which can be used to interpret and assign experimental spectra. These theoretical predictions are vital for the structural elucidation and characterization of novel compounds.

Simulated Vibrational Spectra (IR, Raman) and Normal Mode Analysis

Theoretical vibrational spectra (Infrared and Raman) of this compound can be simulated using quantum chemical calculations, most commonly DFT. scifiniti.com These simulations yield the frequencies and intensities of the molecule's vibrational modes. Each frequency corresponds to a specific atomic motion, such as the stretching or bending of bonds. longdom.org

Normal mode analysis is then used to assign these calculated frequencies to specific vibrational motions of the functional groups within the molecule. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the symmetric and asymmetric stretching of the NO₂ group, and the stretching vibrations of the C-Br and C-Cl bonds, as well as the various modes of the phenyl ring. ijcrt.org Comparing these simulated spectra with experimental data allows for a definitive assignment of the observed spectral bands and confirms the molecular structure.

Table 3: Illustrative Normal Mode Assignments The following values are representative and would be determined by specific quantum chemical calculations.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(O-H) | O-H bond stretching | Value |

| νas(NO₂) | Asymmetric stretching of NO₂ | Value |

| νs(NO₂) | Symmetric stretching of NO₂ | Value |

| δ(O-H) | O-H in-plane bending | Value |

| ν(C-Br) | C-Br bond stretching | Value |

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR parameters, aiding in the interpretation of experimental spectra. For this compound, ¹H and ¹³C NMR chemical shifts can be simulated using quantum mechanical methods, most notably Density Functional Theory (DFT).

The standard approach involves a two-step process. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation. Following this, the Gauge-Including Atomic Orbital (GIAO) method is typically employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The presence of electron-withdrawing groups (NO₂, Cl, Br) and the electron-donating hydroxyl group (-OH) significantly influences the electronic environment of the aromatic ring protons and carbons, leading to distinct chemical shifts. The protons on the aromatic ring would exhibit shifts in the downfield region, characteristic of aromatic compounds, with further deshielding caused by the substituents. Spin-spin coupling constants (J-couplings) between adjacent protons can also be calculated, providing valuable information about the connectivity of the molecule.

Illustrative Simulated ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

|---|---|---|

| H-4 | 7.8 - 8.2 | J(H4-H5) = 8.5 - 9.5 |

Note: This table presents typical expected values based on computational studies of similar substituted nitrophenols. Actual experimental values may vary.

Simulated UV-Vis Absorption Spectra and Excitation Energies

Theoretical calculations can predict the electronic absorption spectra of molecules, offering insights into their color and electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra for molecules of this size. mdpi.com

The process begins with the optimized ground-state geometry of this compound. TD-DFT calculations are then performed to determine the vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states. mdpi.com These energies and their corresponding oscillator strengths (a measure of the transition probability) are used to generate a simulated spectrum. The wavelength of maximum absorption (λₘₐₓ) is determined by the lowest energy transition with a significant oscillator strength.

For nitrophenols, the characteristic absorption bands in the UV-Vis region are typically due to π → π* and n → π* electronic transitions involving the benzene ring and the nitro group. docbrown.info The presence of halogens and the hydroxyl group modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima compared to unsubstituted nitrophenol. docbrown.info Solvation effects are also critical and can be modeled using continuum models like the Polarizable Continuum Model (PCM) to simulate the spectrum in a specific solvent. rsc.org

Illustrative Simulated UV-Vis Spectral Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (λₘₐₓ, nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 3.5 - 4.0 | 310 - 350 | > 0.1 |

Note: This table provides representative data based on TD-DFT calculations for related nitrophenol compounds. mdpi.com The values indicate expected electronic transitions.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is an invaluable tool for exploring the pathways and energetics of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

To understand how this compound might participate in a chemical reaction, such as electrophilic aromatic substitution, computational methods can be used to map out the entire reaction pathway. masterorganicchemistry.com This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. masterorganicchemistry.com

Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used to find the geometry of the transition state. A key characteristic of a true TS is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. rsc.org

Once the TS is located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactants and the products. rsc.org This provides a detailed visualization of the geometric changes the molecule undergoes throughout the reaction, confirming that the identified transition state correctly connects the desired reactants and products. nih.gov

Reaction Energetics and Kinetic Parameters

With the energies of the reactants, transition state, and products calculated, the key energetic and kinetic parameters of the reaction can be determined. DFT calculations provide the electronic energies, which are then corrected for zero-point vibrational energy (ZPVE) to obtain more accurate energy differences.

Using transition state theory (TST), the rate constant (k) of the reaction can be estimated. Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can also be derived from these calculations, providing a deeper understanding of the reaction's feasibility and kinetics. nih.govmdpi.com

Illustrative Reaction Energetics for a Hypothetical Electrophilic Substitution on this compound

| Parameter | Calculated Value | Unit |

|---|---|---|

| Activation Energy (Eₐ) | 20 - 30 | kcal/mol |

| Reaction Enthalpy (ΔH) | -10 to -15 | kcal/mol |

| Activation Enthalpy (ΔH‡) | 19 - 29 | kcal/mol |

Note: This table presents plausible values for a typical electrophilic aromatic substitution reaction based on computational studies of similar systems. nih.gov These values are highly dependent on the specific electrophile and reaction conditions.

Derivatives and Advanced Synthetic Utility of 3 Bromo 2 Chloro 6 Nitrophenol

Synthesis and Characterization of Novel Derivatives from 3-Bromo-2-chloro-6-nitrophenol

The strategic placement of reactive sites on the this compound scaffold enables the synthesis of a wide array of novel derivatives through reactions targeting the phenolic hydroxyl group, the halogen atoms, and the nitro group.

Etherification and Esterification Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound serves as a key handle for introducing a variety of organic moieties through etherification and esterification reactions. These modifications can significantly alter the physicochemical properties of the parent molecule.

The Williamson ether synthesis, a classic and widely used method, can be employed for the etherification of this compound. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride, to form the corresponding phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide to form the desired ether. masterorganicchemistry.comwikipedia.orgyoutube.comksu.edu.sa The choice of the alkyl halide allows for the introduction of a wide range of alkyl and substituted alkyl groups.

Esterification can be readily achieved by reacting this compound with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an ester functionality, which can serve as a key functional group for further transformations or to modulate the biological activity of the resulting derivative.

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification | Alkyl Halide, Base (e.g., NaH) | 3-Bromo-2-chloro-6-nitrophenyl ether |

| Esterification | Acyl Chloride or Anhydride, Base | 3-Bromo-2-chloro-6-nitrophenyl ester |

Nucleophilic Substitutions of Halogen Atoms with Various Nucleophiles

The presence of the electron-withdrawing nitro group in the ortho and para positions relative to the halogen atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromine and chlorine atoms by a variety of nucleophiles, providing a versatile route to a range of substituted derivatives.

The reactivity of the halogens in SNAr reactions is influenced by their electronegativity and the stability of the intermediate Meisenheimer complex. Generally, fluorine is the most reactive, followed by chlorine and then bromine. The specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, can be optimized to achieve selective substitution of one halogen over the other.

Common nucleophiles that can be employed include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide in methanol would lead to the corresponding methoxy-substituted derivative. Similarly, treatment with thiols in the presence of a base can introduce thioether functionalities. The reaction with various primary and secondary amines can be used to synthesize a library of N-substituted derivatives.

| Nucleophile | Product Type |

|---|---|

| Alkoxides (e.g., CH₃O⁻) | Alkoxy-substituted derivative |

| Thiolates (e.g., RS⁻) | Thioether derivative |

| Amines (e.g., RNH₂) | Amino-substituted derivative |

Derivatization of the Nitro Group (e.g., Reduction to Amine, Subsequent Amidations)

The nitro group of this compound is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group to an amine is a crucial step in the synthesis of many biologically active compounds and functional materials.

A common and efficient method for this transformation is catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate in the presence of a catalyst such as palladium on carbon (Pd/C). mdpi.com This method is often preferred due to its mild reaction conditions and high yields.

The resulting 3-bromo-2-chloro-6-aminophenol is a valuable intermediate for further derivatization. For example, it can undergo acylation with various acyl chlorides or anhydrides to form a wide range of amides. These amides themselves can exhibit interesting biological properties or serve as precursors for more complex heterocyclic structures.

| Reaction | Reagents | Product |

|---|---|---|

| Nitro Reduction | H₂, Catalyst (e.g., Pd/C) or Transfer Hydrogenation Reagents (e.g., HCOONH₄, Pd/C) | 3-Bromo-2-chloro-6-aminophenol |

| Amidation | Acyl Chloride or Anhydride, Base | N-(3-Bromo-2-chloro-6-hydroxyphenyl)amide |

Utilization as a Chemical Precursor in Multistep Synthesis

The diverse reactivity of this compound makes it a valuable building block in the multistep synthesis of more complex and functional molecules.

Building Block for Chemically Related Agrochemical Intermediates

Halogenated and nitrated phenols are important precursors in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it a potential starting material for the synthesis of novel agrochemical candidates. For instance, derivatives of halogenated nitrophenols have been investigated for their herbicidal and fungicidal activities. The functional groups on the this compound ring can be strategically modified to tune the biological activity and selectivity of the final product.

Precursor in the Synthesis of Advanced Organic Materials

The derivatization of this compound opens avenues for the synthesis of advanced organic materials with tailored properties. For example, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular condensation reactions, can lead to the formation of heterocyclic structures such as phenoxazines. nih.govnih.gov

Phenoxazine and its derivatives are an important class of heterocyclic compounds known for their unique electronic and photophysical properties, making them useful in the development of dyes, fluorescent probes, and materials for organic electronics. nih.gov The synthesis of substituted phenoxazines can be achieved through the reaction of o-aminophenols with catechols or through the cyclization of appropriately substituted diaryl ethers. The 3-bromo-2-chloro-6-aminophenol derived from the parent nitrophenol can serve as a key precursor in such synthetic routes. nih.govnih.gov

Role in the Construction of Complex Polycyclic Aromatic Systems

While direct experimental evidence for the use of this compound in the synthesis of complex polycyclic aromatic systems is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block for such endeavors. The presence of multiple reactive sites allows for a variety of coupling and condensation reactions that are fundamental to the assembly of polycyclic frameworks.

One potential application of this compound derivatives is in the synthesis of substituted phenazines. Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. The synthesis of phenazine derivatives often involves the condensation of a substituted o-phenylenediamine with a catechol or its equivalent. By analogy, a derivative of this compound, such as 3-bromo-2-chloro-6-aminophenol (which can be obtained by reduction of the nitro group), could serve as a key precursor. The subsequent condensation of this aminophenol derivative with a suitable 1,2-dicarbonyl compound or its equivalent could lead to the formation of a highly substituted phenazine core. The bromine and chlorine atoms would remain on the phenazine skeleton, offering further opportunities for functionalization through cross-coupling reactions to build even more complex polycyclic systems. researchgate.net

Another plausible application lies in the synthesis of substituted dibenzofurans or phenoxazines. nih.gov The hydroxyl group and the adjacent chlorine atom in this compound are suitably positioned for intramolecular cyclization reactions. For instance, a derivative where the nitro group is replaced by a group capable of undergoing a Smiles rearrangement or a similar intramolecular nucleophilic aromatic substitution could lead to the formation of a dibenzofuran or phenoxazine ring system. The remaining bromo and chloro substituents on the newly formed polycyclic aromatic system would provide handles for further synthetic manipulations, allowing for the construction of larger, more complex architectures.

Structure-Reactivity Relationship Studies of Derivatives

The reactivity of derivatives of this compound is intricately governed by the electronic and steric effects of the substituents on the aromatic ring. A thorough understanding of these effects is paramount for predicting and controlling the outcomes of chemical reactions.

Investigation of Electronic and Steric Effects on Reaction Outcomes

The electronic nature of the substituents on the aromatic ring of this compound derivatives plays a dominant role in their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgopenstax.org The nitro group is a strong electron-withdrawing group, which significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org The chlorine and bromine atoms also contribute to the electron deficiency of the ring through their inductive electron-withdrawing effects.

The position of these electron-withdrawing groups relative to the potential leaving group is critical. In SNAr reactions, nucleophilic attack is favored at positions ortho and para to the electron-withdrawing groups. openstax.org In this compound, the nitro group is ortho to the chlorine atom and meta to the bromine atom. This positioning strongly activates the chlorine atom for nucleophilic displacement.

The steric environment around the reactive sites also significantly influences the reaction outcomes. byjus.comlearncbse.in The presence of the bulky bromine atom adjacent to the chlorine atom can sterically hinder the approach of a nucleophile to the carbon bearing the chlorine. This steric hindrance can affect the rate of reaction and may favor the attack of smaller nucleophiles. In reactions involving the hydroxyl group, the ortho nitro and chloro groups can influence its acidity and nucleophilicity through both electronic and steric effects.

A summary of the expected electronic and steric effects of the substituents on the reactivity of this compound is presented in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| -NO₂ | 6 | Strong electron-withdrawal (resonance and inductive) | Moderate | Strongly activates the ring for nucleophilic aromatic substitution, particularly at the C2 (chloro) and C4 positions. |

| -Cl | 2 | Inductive electron-withdrawal | Moderate | Activates the ring for nucleophilic attack and serves as a potential leaving group. |

| -Br | 3 | Inductive electron-withdrawal | High | Can sterically hinder nucleophilic attack at the C2 position. |

| -OH | 1 | Electron-donating (resonance), inductive electron-withdrawal | Low | Can participate in reactions as a nucleophile or be deprotonated to form a phenoxide. |

Mechanistic Investigations of Derivative Formation

The formation of derivatives from this compound and its analogs primarily proceeds through nucleophilic aromatic substitution (SNAr). The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org

Step 1: Nucleophilic Addition

The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (in this case, typically the chlorine atom). This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group at the ortho and para positions. nih.gov

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion. This elimination step is typically fast.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products